molecular formula C18H18ClNO6 B2845334 [2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-86-8

[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No. B2845334
CAS RN: 386262-86-8
M. Wt: 379.79
InChI Key: ZNJGZFNSUHXFLW-UHFFFAOYSA-N
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Description

“[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate” is a chemical compound . It is closely related to Combretastatin A-4 or CA-4, a natural small molecule substance that has gained significant attention in scientific research for its potential as a therapeutic agent in various fields.


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, a new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities . Methyl 3,4,5-trimethoxybenzoate derivatives, which are closely related to this compound, have also been synthesized .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the structure of ((2-(3-CHLOROANILINO)-2-OXOETHYL)THIO)ACETIC ACID, which has a linear formula of C10H10ClNO3S .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it has been found that the compound can interact with lipid bilayers, perturbing the thermotropic gel to liquid crystalline phase transition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. For instance, it has been found that the compound can interact with lipid bilayers, affecting their properties .

Scientific Research Applications

Synthetic Chemistry Applications

"[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" and its derivatives are of interest in synthetic chemistry for the synthesis of complex organic compounds. For instance, basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized through the reaction of 2-chloroethyl and 3-chloropropyl 3,4,5-trimethoxybenzoate with secondary amines, demonstrating the compound's utility in creating structurally diverse molecules (Frangatos, Kohan, & Chubb, 1960).

Spectroscopy and Molecular Structure Analysis

The compound has also been studied using various spectroscopic techniques to understand its molecular structure and properties. For example, research involving FT-IR, molecular structure, hyperpolarizability, HOMO and LUMO analysis, and NBO analysis of related chlorophenyl-oxoethyl benzoates provides insights into the electronic and geometric parameters crucial for understanding the reactivity and stability of these molecules (Kumar et al., 2014).

Biological Activity Studies

In the realm of bioactivity, derivatives of 3,4,5-trimethoxybenzoic acid, similar in structure to "[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate," have been synthesized and evaluated for their potential fungicidal activities. Some compounds have shown significant in vivo fungicidal activities against phytopathogenic fungi, suggesting that modifications of the core structure could yield potent agricultural chemicals (He et al., 2015).

Environmental and Microbial Transformations

Research on the transformations of chlorinated organic compounds by anaerobic bacteria has highlighted the metabolic pathways involved in the degradation of compounds structurally related to "[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate." These studies provide insights into the environmental fate and potential bioremediation strategies for similar compounds (Neilson et al., 1987).

properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-5-12(19)9-13/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGZFNSUHXFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

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